molecular formula C17H24N2OS2 B5748970 [2-(2-Ethyl-6-methylanilino)-2-oxoethyl] piperidine-1-carbodithioate

[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] piperidine-1-carbodithioate

Cat. No.: B5748970
M. Wt: 336.5 g/mol
InChI Key: MWVRPUCLWHXBSM-UHFFFAOYSA-N
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Description

[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] piperidine-1-carbodithioate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, an anilino group, and a carbodithioate moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Ethyl-6-methylanilino)-2-oxoethyl] piperidine-1-carbodithioate typically involves multiple steps, starting with the preparation of the anilino precursor. The anilino compound is then reacted with a piperidine derivative under specific conditions to form the desired product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the carbodithioate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] piperidine-1-carbodithioate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. Catalysts may also be used to enhance the reaction rate and selectivity.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Ethyl-6-methylanilino)-2-oxoethyl] piperidine-1-carbodithioate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It may also serve as a probe for investigating cellular processes.

Medicine

In medicine, this compound has potential therapeutic applications. It may be explored as a drug candidate for treating various diseases, given its ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific reactivity and stability.

Mechanism of Action

The mechanism of action of [2-(2-Ethyl-6-methylanilino)-2-oxoethyl] piperidine-1-carbodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares some structural similarities but differs in its functional groups and overall reactivity.

    4-Bromo-2-iodoaniline: Another compound with an anilino group, but with different substituents and reactivity.

Uniqueness

What sets [2-(2-Ethyl-6-methylanilino)-2-oxoethyl] piperidine-1-carbodithioate apart is its combination of a piperidine ring and a carbodithioate group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Conclusion

This compound is a versatile compound with significant potential in multiple fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike. Further exploration of its properties and applications could lead to new discoveries and advancements in science and technology.

Properties

IUPAC Name

[2-(2-ethyl-6-methylanilino)-2-oxoethyl] piperidine-1-carbodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS2/c1-3-14-9-7-8-13(2)16(14)18-15(20)12-22-17(21)19-10-5-4-6-11-19/h7-9H,3-6,10-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVRPUCLWHXBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC(=S)N2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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